Cas no 85-23-4 (Spinulosin)

Spinulosin structure
Spinulosin structure
Product Name:Spinulosin
CAS No:85-23-4
MF:C8H8O5
MW:184.146122932434
CID:726544
PubChem ID:66556
Update Time:2024-03-01

Spinulosin Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-methoxy-6-methyl-
    • SPINULOSIN
    • 17WG1DAS77
    • 2,5-dihydroxy-3-methyl-6-methoxy-1,4-benzoquinone
    • GFAZBXKENDSJEB-UHFFFAOYSA-N
    • 3,6-dihydroxy-5-methoxy-p-toluquinone
    • 3,6-dihydroxy-4-methoxy-2,5-toluquinone
    • Q27251944
    • 2,5-Dihydroxy-3-methoxy-6-methylbenzo-1,4-quinone #
    • 2,5-Dihydroxy-3-methoxy-6-methyl-2,5-cyclohexadiene-1,4-dione
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methoxy-6-methyl-
    • SPINULOSIN [MI]
    • 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
    • 3-METHYL-6-METHOXY-2,5-DIHYDROXY-1,4-BENZOQUINONE
    • HYDROXYFUMIGATIN
    • 85-23-4
    • SCHEMBL33978
    • UNII-17WG1DAS77
    • DTXSID80879392
    • Spinulosin
    • Inchi: 1S/C8H8O5/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h9,12H,1-2H3
    • InChI Key: GFAZBXKENDSJEB-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C(=C(C)C(C=1O)=O)O)=O

Computed Properties

  • Exact Mass: 184.037
  • Monoisotopic Mass: 184.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 83.8

Experimental Properties

  • Density: 1.2850 (rough estimate)
  • Melting Point: 202°
  • Boiling Point: 238.08°C (rough estimate)
  • Flash Point: 152.4°C
  • Refractive Index: 1.4330 (estimate)
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